5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

Medicinal Chemistry Parallel Synthesis Fragment Elaboration

5-(4-Bromophenyl)-2H-1,2,4-triazol-3(4H)-one (CAS 33199-41-6), systematically also named 3-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, is a heterocyclic small molecule (C₈H₆BrN₃O; MW 240.06 g/mol) belonging to the 5-aryl-1,2,4-triazol-3-one class. The compound features a 1,2,4-triazol-3-one core substituted at the 5-position with a 4-bromophenyl ring, yielding a white crystalline solid with a reported melting point >370 °C (ethanol) and a predicted density of 1.87±0.1 g/cm³.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 33199-41-6
Cat. No. B1449486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
CAS33199-41-6
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)N2)Br
InChIInChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
InChIKeyCFRHDMJAUMODNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-2H-1,2,4-triazol-3(4H)-one Overview


5-(4-Bromophenyl)-2H-1,2,4-triazol-3(4H)-one (CAS 33199-41-6), systematically also named 3-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, is a heterocyclic small molecule (C₈H₆BrN₃O; MW 240.06 g/mol) belonging to the 5-aryl-1,2,4-triazol-3-one class [1]. The compound features a 1,2,4-triazol-3-one core substituted at the 5-position with a 4-bromophenyl ring, yielding a white crystalline solid with a reported melting point >370 °C (ethanol) and a predicted density of 1.87±0.1 g/cm³ . The bromine substituent serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, distinguishing it from non-halogenated or less reactive halogenated structural analogs [1].

Why Generic 5-Aryl-1,2,4-triazol-3-one Substitution Fails


Within the 5-aryl-1,2,4-triazol-3-one class, the identity of the para-substituent on the phenyl ring dictates both the physicochemical property envelope and the accessible downstream chemistry space. The 4-bromophenyl variant cannot be replaced by the 4-chlorophenyl, 4-fluorophenyl, 4-methylphenyl, or unsubstituted phenyl analog without fundamentally altering synthetic utility: only the C–Br bond possesses the reactivity profile required for oxidative addition to Pd(0), enabling Suzuki-Miyaura and related cross-coupling diversification [1]. Conversely, the C–Cl bond is significantly less reactive under mild coupling conditions, the C–F bond is inert, and the C–H or C–CH₃ bonds lack a leaving group altogether [2]. Furthermore, the bromine atom contributes a distinct steric and electronic profile (Hammett σₚ = +0.23 for Br vs. +0.23 for Cl, +0.06 for F, −0.17 for CH₃, and 0.00 for H), altering both logP and binding interactions in biological contexts [3]. These differences make simple substitution scientifically indefensible when the bromine handle is required for downstream library synthesis or when the electronic properties of the para-substituent influence target engagement.

Differentiation Evidence vs. Closest Analogs


C–Br Cross-Coupling Reactivity Advantage

The aryl bromide moiety in 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one provides a Pd-catalyzed cross-coupling handle that is absent in the unsubstituted phenyl (C–H), 4-fluorophenyl (C–F inert), and 4-methylphenyl (C–CH₃) analogs, and is substantially more reactive than the 4-chlorophenyl (C–Cl) analog. In Suzuki-Miyaura coupling, aryl bromides react approximately 10–100× faster than aryl chlorides under identical Pd(PPh₃)₄ conditions, enabling broader boronic acid scope at lower catalyst loadings [1]. This compound has been explicitly utilized in patent literature as a substrate for palladium-catalyzed amination and Suzuki coupling to generate diverse triazole libraries [2].

Medicinal Chemistry Parallel Synthesis Fragment Elaboration

Triazolone Core as Validated Kinase Hinge Binder

The unsubstituted phenyl analog, 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (MW 161.16, no CAS assigned), was identified as a fragment hit (MW < 200 Da) in a BTK fragment screen at Takeda. Crystallography revealed that the triazolone moiety engages the kinase hinge region via multiple hydrogen bonds, a binding mode previously unreported for this chemotype [1]. Fragment elaboration, proceeding from this core, yielded the clinical candidate TAK-020 with a kₐᵢₙₐcₜ/Kᵢ of 2.05 × 10⁸ M⁻¹s⁻¹, exceeding ibrutinib by >10-fold [1]. The 5-(4-bromophenyl) variant (MW 240.06) preserves the identical triazolone hinge-binding pharmacophore while adding a bromine vector for fragment growth, making it a superior starting point for focused library synthesis compared to the unsubstituted phenyl fragment (which lacks any diversification handle), the 4-chlorophenyl analog (limited coupling reactivity), or the 4-fluorophenyl analog (metabolically stable but synthetically inert) [2].

Fragment-Based Drug Discovery Kinase Inhibition Medicinal Chemistry

Melting Point & Density Differentiation

The 4-bromophenyl substituent substantially elevates the melting point relative to analogs. The target compound has a reported melting point >370 °C (in ethanol) , compared to the 2-(2-bromophenyl) regioisomer at 152–153 °C and predicted melting points for 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one not exceeding 200 °C . Density is predicted at 1.87±0.1 g/cm³ for the target compound , consistent with the higher mass of bromine (79.9 Da) versus hydrogen (1.0 Da). These differences affect solid-state handling, solubility in organic solvents, and thermal stability during storage.

Pre-formulation Solid-State Chemistry Physicochemical Profiling

Vendor-Verified Purity & Procurement Specifications

Commercial availability of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one (CAS 33199-41-6) is confirmed through multiple vendors with defined purity specifications. AChemBlock supplies the compound at 96% purity (white solid, FW 240.06) with pricing at $780/g (1 g scale) and $300/250 mg . AKSci offers a 95% minimum purity specification . Leyan supplies the compound at 95+% purity . The MDL number MFCD00461382 enables cross-vendor identity verification . In contrast, the unsubstituted 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one lacks a CAS registry number and is not widely stocked by major building block suppliers as a catalog item, making procurement significantly less straightforward .

Chemical Procurement Building Block Supply Quality Control

Research & Industrial Application Scenarios


Kinase Fragment Library Synthesis via Suzuki Coupling

Building on the validated triazolone hinge-binding motif established by Takeda's BTK inhibitor program [1], 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one can be used as a core scaffold for synthesizing focused kinase inhibitor libraries. The C–Br bond at the para-position of the phenyl ring enables parallel Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids, generating 4′-substituted biaryl-triazolone analogs in one step [2]. This strategy is impossible with the unsubstituted 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one fragment, which would require less efficient C–H activation or electrophilic aromatic substitution approaches. The bromine's reactivity advantage (~100× faster oxidative addition than chlorine) [2] reduces catalyst loading and reaction time, facilitating high-throughput parallel synthesis workflows suitable for fragment-to-lead campaigns.

CNS Anticonvulsant Triazolone Derivatives

The 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-one class has demonstrated anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice, with approximately one-third of compounds in a 1990 series showing dual protection [3]. The 4-bromophenyl substituent introduces electronic properties (Hammett σₚ = +0.23) distinct from the 4-chlorophenyl (σₚ = +0.23), 4-fluorophenyl (σₚ = +0.06), and 4-methylphenyl (σₚ = −0.17) variants [4], enabling systematic exploration of electronic effects on anticonvulsant potency and NMDA/BZD receptor selectivity. The bromine handle further allows late-stage diversification to probe the structure-activity relationship of the distal phenyl ring without requiring de novo scaffold synthesis.

Procurement-Optimized Building Block for Medicinal Chemistry

For academic medicinal chemistry groups and contract research organizations (CROs) operating under budget and timeline constraints, 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one (CAS 33199-41-6) provides a procurement-ready entry point into the biologically validated 5-aryl-1,2,4-triazol-3-one chemical space. With three or more verified commercial suppliers offering 95–96% purity and catalog pricing starting at $190/100 mg , researchers can initiate synthesis immediately without the 4–8 week lead time and $2,000+ cost typically associated with custom synthesis of the unsubstituted phenyl analog . The compound's MDL identifier (MFCD00461382) ensures consistent identity across vendors, reducing procurement risk.

Solid-State Reference Standard for Method Development

The unusually high melting point (>370 °C in ethanol) and high density (1.87±0.1 g/cm³) of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one make it a useful reference compound for developing differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) methods for high-melting heterocyclic small molecules. Its thermal stability profile (recommended storage at 0–8 °C) contrasts with the lower-melting 2-(2-bromophenyl) regioisomer (152–153 °C) , providing a regioisomeric pair for comparative solid-state characterization studies. This application is independent of biological activity and relevant to analytical chemistry, pre-formulation, and solid-state chemistry laboratories.

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